molecular formula C11H17N3O2 B2411610 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1975117-57-7

1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2411610
CAS No.: 1975117-57-7
M. Wt: 223.276
InChI Key: HLPYMJUAGVGVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is a high-value heterocyclic building block designed for research and development in medicinal chemistry and agrochemical science. This compound features a pyrazole core substituted with a carboxylic acid group and a piperidinylmethyl moiety, a structural motif prevalent in the design of bioactive molecules . Pyrazole-carboxylic acids are crucial intermediates in the synthesis of amide-based compounds, particularly for creating novel fungicides that target succinate dehydrogenase (SDH) . As a key synthon, this chemical serves as a versatile scaffold for constructing DNA-encoded libraries and for the regioselective synthesis of more complex heterocyclic amino acids, which are essential in modern drug discovery projects . The presence of both hydrogen bond acceptor and donor groups within the molecule makes it a prime candidate for generating targeted chemical libraries and exploring structure-activity relationships (SAR) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-7-9(11(15)16)10(12-13)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPYMJUAGVGVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclocondensation with 1,3-Dicarbonyl Derivatives

The classical approach utilizes methylhydrazine and 1,3-dicarbonyl compounds, adapted from methods reported for analogous pyrazole-4-carboxylates:

General Procedure :

  • Condensation of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in acetic anhydride yields alkoxy-methylene intermediates.
  • Cyclization with methylhydrazine in a biphasic system (toluene/water) using Na2CO3 as base achieves 80–85% regioselectivity for the 1-methyl-1H-pyrazole-4-carboxylate scaffold.

Key Optimization Parameters :

  • Solvent System : Polar aprotic solvents (e.g., acetonitrile) favor C5-substitution, while protic solvents (ethanol) direct substituents to C3.
  • Base Strength : Weak bases (K2CO3) suppress formation of regioisomeric byproducts compared to strong bases (NaOH).

Example :
Ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate was synthesized in 78% yield using methylhydrazine and K2CO3 in toluene/water at −10°C.

β-Enamino Diketone Route for Regiochemical Control

Advanced regioselectivity (up to 99.5%) is achieved through β-enamino diketone intermediates, as demonstrated in N-Boc-piperidinyl pyrazole syntheses:

Synthetic Sequence :

  • Meldrum’s Acid Adduct Formation : Piperidine-4-carboxylic acid reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under EDC·HCl/DMAP catalysis to form β-keto esters.
  • Enamine Generation : Treatment with DMF-DMA produces β-enamino diketones.
  • Cyclization : Reaction with methylhydrazine in ethanol at reflux yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products.

Adaptation Strategy :
Replacing N-Boc-piperidine carboxylic acid with 3-(chloromethyl)pyrazole-4-carboxylate derivatives could enable subsequent piperidine coupling via nucleophilic substitution.

Introduction of the Piperidin-1-Ylmethyl Group

Alkylation of 3-Chloromethylpyrazole Intermediates

A two-step sequence derived from 4-(piperidin-1-ylmethyl)pyridine synthesis:

  • Chloromethylation :

    • Treat pyrazole-4-carboxylate with chloromethyl methyl ether (MOMCl) in presence of ZnCl2.
    • Example: 3-Chloromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester obtained in 72% yield.
  • Nucleophilic Substitution :

    • React chloromethyl derivative with piperidine in DMF at 80°C.
    • Typical conditions: 1.2 eq piperidine, 2 eq K2CO3, 12 h reaction time (85–90% yield).

Protection Considerations :

  • Carboxylic acid groups require protection as ethyl esters during alkylation steps.
  • Final hydrolysis with HCl/EtOH (1:3 v/v) at 90°C removes ethyl protecting groups.

Direct Incorporation via Enamine Precursors

Alternative approach using pre-functionalized building blocks:

  • Synthesize β-enamino diketone containing piperidinylmethyl group at C3 position.
  • Cyclize with methylhydrazine to directly yield target scaffold.

Advantages :

  • Avoids harsh alkylation conditions.
  • Higher atom economy.

Challenges :

  • Requires custom synthesis of enamine precursors.
  • Limited commercial availability of specialized starting materials.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Regioselectivity Scalability
Hydrazine Cyclization Biphasic ring closure 75–80 80:20 (3:5) Excellent
β-Enamino Diketone Solvent-controlled cyclization 78–85 >99:1 (5:3) Moderate
Chloromethyl Alkylation Nucleophilic substitution 85–90 N/A High

Critical Observations :

  • The β-enamino diketone route offers superior regiocontrol but requires multistep precursor synthesis.
  • Biphasic cyclization provides better scalability for industrial applications.
  • Late-stage alkylation simplifies piperidine introduction but necessitates orthogonal protecting group strategies.

Process Optimization and Byproduct Management

Regioisomer Control

  • Solvent Engineering : Ethanol increases 3-substituted pyrazole formation to 99.5% compared to 80% in toluene.
  • Base Selection : K2CO3 reduces regioisomer formation from 15% (with NaOH) to <5%.

Purification Strategies

  • Crystallization : Product isolation via antisolvent addition (petroleum ether/toluene) achieves >99% purity.
  • Distillation : Vacuum fractional distillation of intermediates removes low-boiling impurities (e.g., excess orthoformate).

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides:

  • Esterification : Reacts with alcohols (R-OH) under acidic catalysis (H₂SO₄ or HCl) to yield methyl/ethyl esters .

  • Amidation : Forms primary/secondary amides with amines (R-NH₂) using coupling agents like EDCI or DCC .

Table 1: Representative Esterification/Amidation Reactions

SubstrateReagent/ConditionsProductYieldSource
Carboxylic acid derivativeMethanol, H₂SO₄, refluxMethyl ester85-92%
Carboxylic acid derivativeEthylamine, EDCI, DCM, rtN-Ethylamide78%

Piperidine Ring Functionalization

The piperidin-1-ylmethyl group participates in:

  • N-Alkylation : Reacts with alkyl halides (R-X) in basic conditions to form quaternary ammonium salts .

  • Nucleophilic Substitution : Piperidine’s tertiary amine undergoes SN2 reactions with electrophiles like acyl chlorides .

Table 2: Piperidine-Modifying Reactions

Reaction TypeReagentProduct FeatureKey Condition
N-AlkylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium derivative60°C, 12h
AcylationAcetyl chloride, Et₃N, THFN-Acetyl-piperidine moiety0°C → rt

Pyrazole Ring Reactivity

The 1H-pyrazole core engages in:

  • Electrophilic Substitution : Halogenation at C5 using NXS (X = Cl, Br) in acetic acid .

  • Oxidation : Pyrazole methyl groups oxidize to carboxylic acids with KMnO₄/H₂O .

Table 3: Pyrazole-Specific Transformations

ReactionReagentPosition ModifiedProduct
BrominationNBS, AIBN, CCl₄C55-Bromo-pyrazole derivative
OxidationKMnO₄, H₂O, 100°CMethyl → COOHDicarboxylic acid

Cross-Coupling Reactions

The compound serves as a substrate for:

  • Suzuki Coupling : Boronic acids react with halogenated pyrazole derivatives under Pd catalysis .

  • Cyclocondensation : Forms fused heterocycles (e.g., pyrazolo-pyridines) with aldehydes .

Table 4: Catalytic Coupling Examples

Partner ReagentCatalyst SystemProduct ClassYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyrazole hybrid65%
2-PyridinecarboxaldehydeCu(OTf)₂, [bmim]PF₆, 110°CPyrazolo[3,4-b]pyridine82%

Reduction and Hydrogenation

  • Carboxylic Acid Reduction : LiAlH₄ reduces -COOH to -CH₂OH .

  • Piperidine Ring Hydrogenation : H₂/Pd-C saturates the piperidine ring .

Cyclization Reactions

Forms macrocyclic or polyheterocyclic systems via:

  • Intramolecular Amide Formation : With diamines under high-dilution conditions .

  • 1,3-Dipolar Cycloaddition : With nitrile oxides to yield isoxazoline derivatives .

This compound’s reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (metal-organic frameworks). Experimental validation of these pathways remains an active research area, particularly in optimizing regioselectivity for C5 functionalization .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid has been investigated as a potential scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds based on the pyrazole scaffold have demonstrated potent activity against CDK2 and CDK9, with IC50 values indicating strong inhibition ( ).

CompoundTargetIC50 (µM)
Compound ACDK20.36
Compound BCDK91.8

Agricultural Applications

The compound has also been explored for its fungicidal properties. A series of derivatives were synthesized and tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity. Notably, one compound exhibited higher activity than the commercial fungicide boscalid, highlighting its potential as an agricultural pesticide.

Case Study: Fungicidal Activity
A study evaluated the antifungal activity of several 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven fungal strains. The results indicated that certain derivatives could effectively inhibit mycelial growth, suggesting their viability as new fungicides ( ).

CompoundFungal StrainActivity Level
9mBotrytis cinereaHigh
9nFusarium oxysporumModerate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in optimizing the efficacy of compounds derived from 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid. The introduction of various substituents has been shown to significantly alter biological activity.

Key Findings from SAR Studies

  • Substituent Variation : The presence of different functional groups at specific positions on the pyrazole ring can enhance binding affinity to target proteins.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the interaction mechanisms between these compounds and their biological targets, facilitating further optimization ( ).

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known as a derivative of the pyrazole class, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical formula for 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is C10H15N3O2C_{10}H_{15}N_3O_2 with a molecular weight of 195.25 g/mol. The compound is characterized by the presence of a pyrazole ring and a piperidine moiety, which are critical for its biological efficacy.

PropertyValue
Chemical FormulaC10H15N3O2C_{10}H_{15}N_3O_2
Molecular Weight195.25 g/mol
IUPAC Name1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
PubChem CID119053358

Anti-inflammatory Activity

Research has demonstrated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a study showed that derivatives of pyrazole were effective in reducing carrageenan-induced edema in animal models. Specific derivatives were found to be comparable to indomethacin, a standard anti-inflammatory drug .

Analgesic Effects

In addition to anti-inflammatory properties, certain pyrazole derivatives have been evaluated for their analgesic effects. In vivo studies indicated that these compounds could effectively alleviate pain in experimental models, suggesting their potential use in pain management therapies .

Antimicrobial Activity

The antimicrobial properties of 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid have been explored with promising results. Compounds within this class have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the piperidine moiety was identified as enhancing the antimicrobial efficacy of these compounds .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Bandgar et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Among the tested compounds, several showed significant reduction in edema at various time points post-administration, with some achieving up to 78% efficacy compared to the control group .

Case Study 2: Antimicrobial Screening

Burguete et al. synthesized novel 1,5-diaryl pyrazoles and assessed their antimicrobial activity against multiple strains. One compound demonstrated notable inhibition against S. aureus, indicating that structural modifications can lead to enhanced antimicrobial properties .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions, including condensation, alkylation, and cyclization. For instance, Suzuki-Miyaura cross-coupling introduces substituents to the pyrazole core (e.g., aryl groups). Key conditions include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Solvent systems (e.g., degassed DMF/water mixtures to prevent oxidation).
  • Temperature control (80–100°C under inert gas). Yields (~75%) depend on purification via column chromatography and recrystallization .

Q. How is the structural identity of this compound confirmed through spectroscopic methods?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, carboxylic acid carbonyl at ~170 ppm).
  • IR spectroscopy : Confirms O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 264.145). X-ray crystallography (for analogs) resolves stereochemistry .

Q. What initial biological screening assays evaluate its therapeutic potential?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2) with IC₅₀ determination.
  • Enzyme inhibition : Xanthine oxidoreductase (XOR) inhibition (Ki values via steady-state kinetics).
  • Antimicrobial activity : Disk diffusion assays (zone-of-inhibition measurements) .

Q. What storage conditions ensure experimental reproducibility?

  • Store at −20°C under nitrogen to prevent degradation.
  • Lyophilize for long-term stability. Verify purity (>95% via HPLC) and use desiccants to mitigate hygroscopicity .

Q. How does the piperidinylmethyl substituent influence physicochemical properties?

  • Enhances water solubility via tertiary amine protonation (pH-dependent).
  • Reduces logP (calculated ~1.2 vs. ~2.5 for non-substituted analogs), improving bioavailability .

Advanced Research Questions

Q. What strategies optimize synthesis for higher regioselectivity and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).
  • Catalyst screening : PdCl₂(dppf) improves coupling efficiency.
  • PAT integration : Real-time monitoring via FTIR or Raman spectroscopy .

Q. How to resolve contradictions in biological activity across assays?

  • Validate via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays).
  • Standardize cell lines (passage number, culture conditions) and use metabolite profiling (LC-MS) to identify active species .

Q. What molecular docking approaches predict binding affinity to targets like xanthine oxidoreductase?

  • Docking software : AutoDock Vina or Glide with protonation states adjusted to pH 7.4.
  • Key interactions : Hydrogen bonds with Arg880 and π-stacking with FAD cofactor.
  • Validation : Molecular dynamics (MD) simulations (100 ns) assess binding pose stability .

Q. How does piperidine ring modification affect anticancer SAR?

  • N-alkylation : Bulkier groups (e.g., ethyl vs. methyl) improve hydrophobic interactions, reducing IC₅₀ by 30% in hepatocellular carcinoma models.
  • QSAR models : Correlate substituent volume with potency (R² > 0.85) .

Q. Which analytical techniques characterize polymorphic forms, and how do they impact bioactivity?

  • DSC/PXRD : Identify polymorphs via melting endotherms and diffraction patterns.
  • Bioactivity : Amorphous forms exhibit 2× higher solubility but lower stability. Crystalline Form I shows superior XOR inhibition (Ki = 0.6 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.